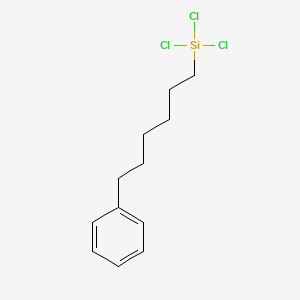

Trichloro(6-phenylhexyl)silane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

trichloro(6-phenylhexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl3Si/c13-16(14,15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIAUNNUTSSHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699508 | |

| Record name | Trichloro(6-phenylhexyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18035-33-1 | |

| Record name | Trichloro(6-phenylhexyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(6-phenylhexyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: Situating Trichloro(6-phenylhexyl)silane in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of Trichloro(6-phenylhexyl)silane

Trichloro(6-phenylhexyl)silane, with the chemical formula C₁₂H₁₇Cl₃Si, is a bifunctional organosilane molecule of significant interest in materials science, surface chemistry, and nanotechnology.[1] As a member of the alkyltrichlorosilane family, it possesses a highly reactive trichlorosilyl head group (-SiCl₃) that serves as a robust anchor to hydroxylated surfaces. This is complemented by a six-carbon alkyl chain, providing spatial separation, and a terminal phenyl group that imparts specific surface properties such as hydrophobicity and π-π stacking interactions. This unique structure makes it an exemplary agent for forming self-assembled monolayers (SAMs), acting as a surface modifier and a coupling agent in advanced composite materials.[2] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications, intended for researchers and professionals in the chemical and materials sciences.

Physicochemical and Spectroscopic Profile

Trichloro(6-phenylhexyl)silane is a colorless to nearly colorless liquid under standard conditions. Its defining characteristic is its high sensitivity to moisture, which dictates stringent handling and storage protocols.[3] The molecule's physical and chemical identifiers are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 18035-33-1 | [1][4] |

| Molecular Formula | C₁₂H₁₇Cl₃Si | [1] |

| Molecular Weight | 295.70 g/mol | [1] |

| Appearance | Colorless to Almost colorless clear liquid | |

| Purity | >98.0% (by GC) | |

| Boiling Point | 92 °C @ 0.07 mmHg | [3] |

| Specific Gravity | 1.15 | |

| Refractive Index | 1.51 | |

| Flash Point | 162 °C | |

| Sensitivity | Moisture Sensitive | [3] |

Spectroscopic Characterization

While specific spectra are proprietary to manufacturers, the structure of Trichloro(6-phenylhexyl)silane allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum would feature distinct signals corresponding to the aromatic protons of the phenyl ring, multiple methylene (-CH₂-) groups of the hexyl chain exhibiting complex splitting patterns, and a characteristic downfield signal for the methylene group alpha to the silicon atom.

-

¹³C NMR: Signals would be present for the aromatic carbons, the six distinct carbons of the alkyl chain, with the carbon directly bonded to silicon appearing at the highest field.

-

FT-IR: Key vibrational bands would include C-H stretching from the aromatic and aliphatic moieties, C=C stretching from the phenyl ring, and strong Si-Cl stretching vibrations. Upon hydrolysis, the appearance of a broad O-H stretch and Si-O stretching bands would be evident.

-

Mass Spectrometry: The predicted monoisotopic mass is 294.016510 Da.[1] High-resolution mass spectrometry would show a characteristic isotopic pattern due to the presence of three chlorine atoms. Predicted m/z values for various adducts, such as [M+H]⁺ at 295.02378, are valuable for identification.[5]

Core Reactivity: The Trichlorosilyl Group

The chemistry of Trichloro(6-phenylhexyl)silane is dominated by the electrophilic silicon atom and the three hydrolyzable silicon-chloride bonds.

Hydrolysis and Condensation

The most critical reaction is its vigorous and rapid hydrolysis upon contact with water, including atmospheric moisture.[6] This multi-step process is the foundation of its utility in surface modification.

-

Initial Hydrolysis: The Si-Cl bonds are sequentially replaced by hydroxyl groups (silanols), releasing hydrochloric acid (HCl) as a byproduct.

-

Silanetriol Formation: The fully hydrolyzed product is the unstable (6-phenylhexyl)silanetriol.

-

Intermolecular Condensation: These silanetriol intermediates readily condense with each other, forming stable siloxane (Si-O-Si) bonds and eliminating water. This process leads to the formation of oligomeric and polymeric polysiloxane structures.

The mechanism is complex and can proceed through different pathways depending on the reaction conditions and the presence of water clusters.[7]

Caption: Hydrolysis of Trichloro(6-phenylhexyl)silane to a silanetriol intermediate and subsequent condensation to form a polysiloxane network.

Synthesis Pathway

While commercial synthesis is proprietary, a standard and logical laboratory-scale approach for producing alkyltrichlorosilanes is through the hydrosilylation of an alkene. For Trichloro(6-phenylhexyl)silane, this involves the reaction of 6-phenyl-1-hexene with trichlorosilane (HSiCl₃), typically catalyzed by a platinum catalyst like Speier's catalyst (H₂PtCl₆).

Caption: Plausible synthesis of Trichloro(6-phenylhexyl)silane via platinum-catalyzed hydrosilylation.

This reaction is highly efficient and regioselective, yielding the terminal silane as the major product. The production of the trichlorosilane reactant itself is a large-scale industrial process, typically involving the reaction of metallurgical grade silicon with hydrogen chloride.[8]

Applications in Surface Science and Materials

The bifunctional nature of Trichloro(6-phenylhexyl)silane is the cornerstone of its applications.

Formation of Self-Assembled Monolayers (SAMs)

This is the primary application, where the molecule is used to create highly ordered, nanometer-thick organic films on various substrates. The process relies on the hydrolysis and condensation reactions previously described. The trichlorosilyl groups anchor the molecule to surfaces rich in hydroxyl groups (e.g., silicon wafers with native oxide, glass, mica, metal oxides), forming robust covalent Si-O-substrate bonds.[9] The phenylhexyl tails then orient themselves away from the surface, creating a new interface with well-defined properties, such as high hydrophobicity and controlled adhesion. These SAMs are crucial in microelectronics, sensor development, and creating biocompatible surfaces.[10]

Coupling Agent in Composites

Trichloro(6-phenylhexyl)silane can act as a molecular bridge between inorganic fillers (like silica or glass fibers) and organic polymer matrices.[2] The silane end bonds to the inorganic material, while the phenylhexyl tail becomes physically or chemically entangled with the polymer matrix, enhancing interfacial adhesion, which in turn improves the mechanical properties and durability of the composite material.[11]

Chromatographic Stationary Phases

The molecule can be used to functionalize silica gel, creating a stationary phase for reversed-phase chromatography. The bonded phenylhexyl groups provide a nonpolar surface that interacts with analytes, enabling separations based on hydrophobicity.

Experimental Protocol: SAM Formation on a Silicon Wafer

This protocol describes a standard laboratory procedure for creating a Trichloro(6-phenylhexyl)silane monolayer on a silicon substrate. Extreme caution must be exercised due to the corrosive nature of the reagent and the HCl byproduct. [12]

Objective: To form a hydrophobic self-assembled monolayer on a silicon wafer.

Materials:

-

Silicon wafers with native oxide

-

Trichloro(6-phenylhexyl)silane (>98% purity)

-

Anhydrous toluene (or other anhydrous, non-polar solvent)

-

Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREMELY DANGEROUS, handle with extreme care

-

Deionized water, Isopropanol, Hexane

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning & Hydroxylation (Critical Step):

-

Immerse silicon wafers in Piranha solution for 15-20 minutes to remove organic residues and generate a dense layer of surface hydroxyl (-OH) groups.

-

Rinse copiously with deionized water.

-

Rinse with isopropanol.

-

Dry the wafers under a stream of dry nitrogen gas.

-

Rationale: A clean, fully hydroxylated surface is essential for achieving a dense, well-ordered monolayer.

-

-

Silanization Solution Preparation:

-

In a glove box or under an inert atmosphere, prepare a dilute solution (e.g., 1-5 mM) of Trichloro(6-phenylhexyl)silane in anhydrous toluene.

-

Rationale: Anhydrous conditions prevent premature hydrolysis and polymerization of the silane in the bulk solution, which would lead to a disordered, clumped surface coating.

-

-

Monolayer Deposition:

-

Immerse the clean, dry wafers into the silanization solution.

-

Allow the reaction to proceed for 1-4 hours at room temperature. A thin layer of water adsorbed on the substrate surface is often sufficient to initiate the reaction.

-

Rationale: During this time, the silane molecules diffuse to the surface, hydrolyze via trace water on the substrate, and covalently bond to the surface hydroxyls.

-

-

Rinsing and Curing:

-

Remove the wafers from the solution and rinse sequentially with fresh toluene, isopropanol, and hexane to remove any physisorbed (non-covalently bonded) molecules.

-

Dry the wafers under a stream of nitrogen.

-

(Optional) Cure the wafers in an oven at 110-120 °C for 30-60 minutes to promote further cross-linking between adjacent silane molecules, enhancing the stability of the film.

-

Rationale: Thorough rinsing is key to ensuring only a true monolayer remains. Curing strengthens the siloxane network.

-

Caption: Experimental workflow for forming a self-assembled monolayer (SAM) on a silicon substrate.

Safety, Handling, and Storage

Trichloro(6-phenylhexyl)silane is a hazardous chemical that requires strict safety protocols.

-

Hazards: The primary hazards are its corrosivity and reactivity with water. It is classified as being corrosive to metals (H290) and causing severe skin burns and eye damage (H314).[1][12] Upon contact with moisture, it releases corrosive hydrogen chloride gas.[6]

-

Handling: Always handle in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[12] Use equipment and containers resistant to corrosive materials.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and incompatible materials like bases, alcohols, and strong oxidizing agents.[2][13]

-

Transportation: It is regulated for transport under UN number UN2987 or UN3265, Hazard Class 8 (Corrosive liquid).[4]

Conclusion

Trichloro(6-phenylhexyl)silane is a versatile and powerful molecule for surface engineering. Its well-defined structure, combining a reactive silyl anchor with a functional phenylalkyl chain, allows for the precise modification of surfaces at the molecular level. A thorough understanding of its core chemical properties, particularly its hydrolytic reactivity, is paramount for its successful application in creating advanced materials, from robust composite systems to highly ordered self-assembled monolayers for next-generation electronics and biomedical devices. The protocols and safety measures outlined in this guide provide a foundational framework for harnessing the potential of this important chemical reagent.

References

-

CP Lab Safety. Trichloro(6-phenylhexyl)silane, 25g, Each.

-

Tokyo Chemical Industry UK Ltd. Trichloro(6-phenylhexyl)silane | 18035-33-1.

-

PubChem. Trichloro(6-phenylhexyl)silane | C12H17Cl3Si | CID 53427322.

-

TCI Chemicals. Trichloro(6-phenylhexyl)silane | 18035-33-1.

-

Daken Chemical Limited. CAS NO.18035-33-1 Trichloro(6-phenylhexyl)silane.

-

Labsolu. Trichloro(6-phenylhexyl)silane.

-

ResearchGate. Structure of trichloro(6‐phenylhexyl)silane.

-

Wikipedia. Trichlorosilane.

-

TCI Chemicals. SAFETY DATA SHEET: Trichloro(6-phenylhexyl)silane.

-

Google Patents. EP0133209A2 - Trichlorosilane production process and equipment.

-

ACS Publications. Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces.

-

Pensoft Publishers. Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution.

-

Fisher Scientific. SAFETY DATA SHEET: Trichlorophenylsilane.

-

ResearchGate. Typical hydrolysis reaction mechanisms of chlorosilanes with water.

-

University of Pittsburgh. Surface Modification of Biomaterials.

-

National Institutes of Health (NIH). Effects of Surface Chemical Modification by Ethoxysilanes.

-

YouTube. Surface modification techniques: Changing surface composition.

-

MDPI. Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide.

-

Global Silicones Council. GLOBAL SAFE HANDLING OF CHLOROSILANES.

-

Aromsyn Co., Ltd. Trichloro(6-phenylhexyl)silane | 18035-33-1.

-

PubChemLite. Trichloro(6-phenylhexyl)silane (C12H17Cl3Si).

Sources

- 1. Trichloro(6-phenylhexyl)silane | C12H17Cl3Si | CID 53427322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dakenam.com [dakenam.com]

- 3. labsolu.ca [labsolu.ca]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - Trichloro(6-phenylhexyl)silane (C12H17Cl3Si) [pubchemlite.lcsb.uni.lu]

- 6. globalsilicones.org [globalsilicones.org]

- 7. researchgate.net [researchgate.net]

- 8. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mnt509.cankaya.edu.tr [mnt509.cankaya.edu.tr]

- 11. mdpi.com [mdpi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Trichloro(6-phenylhexyl)silane CAS number and molecular formula.

This guide provides a comprehensive technical overview of Trichloro(6-phenylhexyl)silane, tailored for researchers, scientists, and professionals in the field of drug development. It delves into the compound's synthesis, chemical properties, spectroscopic signature, and its burgeoning potential in advanced applications, particularly in surface modification and as a precursor for functionalized materials in the pharmaceutical and life sciences sectors.

Core Molecular Attributes

Trichloro(6-phenylhexyl)silane is a bifunctional organosilane molecule featuring a terminal trichlorosilyl group and a phenyl group at the end of a hexyl chain. This unique structure imparts dual reactivity, making it a valuable reagent for chemical synthesis and material science.

| Identifier | Value | Source |

| CAS Number | 18035-33-1 | [1] |

| Molecular Formula | C₁₂H₁₇Cl₃Si | [1] |

| Molecular Weight | 295.71 g/mol | |

| IUPAC Name | trichloro(6-phenylhexyl)silane | [1] |

| Synonyms | 6-Phenylhexyltrichlorosilane, Benzene, [6-(trichlorosilyl)hexyl]- | [1] |

Synthesis and Mechanism

The primary route for synthesizing Trichloro(6-phenylhexyl)silane is through the hydrosilylation of 6-phenyl-1-hexene with trichlorosilane (HSiCl₃). This reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst.

Reaction Pathway

The hydrosilylation reaction proceeds via the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of 6-phenyl-1-hexene. The reaction mechanism generally follows the Chalk-Harrod or the modified Chalk-Harrod mechanism, involving oxidative addition, migratory insertion, and reductive elimination steps at the platinum center.

Caption: Synthesis of Trichloro(6-phenylhexyl)silane.

Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure based on established methods for alkene hydrosilylation and should be adapted and optimized for specific laboratory conditions.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-phenyl-1-hexene (1 equivalent).

-

Solvent Addition: Add anhydrous toluene as a solvent.

-

Catalyst Introduction: Introduce a catalytic amount of Karstedt's catalyst (typically in the ppm range relative to the alkene).

-

Reactant Addition: Slowly add trichlorosilane (1.1 equivalents) dropwise from the dropping funnel to the stirred solution. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-80°C and monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by fractional distillation under reduced pressure to yield Trichloro(6-phenylhexyl)silane as a colorless liquid.

Chemical Reactivity and Handling

The trichlorosilyl group is the most reactive site in the molecule. It is highly susceptible to hydrolysis, reacting readily with water, including atmospheric moisture, to form silanols, which can then condense to form siloxane polymers. This reactivity is the basis for its use in surface modification.

Due to its moisture sensitivity and the release of corrosive hydrogen chloride (HCl) gas upon hydrolysis, Trichloro(6-phenylhexyl)silane must be handled under anhydrous conditions in a well-ventilated fume hood.[2] Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential.

Spectroscopic Characterization (Predicted)

While a comprehensive, publicly available experimental dataset is limited, the spectroscopic characteristics of Trichloro(6-phenylhexyl)silane can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 2.60 | t | 2H | -CH₂-Ph |

| ~ 1.70 - 1.20 | m | 8H | -(CH₂)₄- |

| ~ 1.15 | t | 2H | -CH₂-SiCl₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142.5 | Aromatic C (quaternary) |

| ~ 128.4 | Aromatic CH |

| ~ 128.2 | Aromatic CH |

| ~ 125.6 | Aromatic CH |

| ~ 35.9 | -CH₂-Ph |

| ~ 33.5 | -CH₂-CH₂-Ph |

| ~ 31.4 | -CH₂-CH₂-CH₂-Ph |

| ~ 28.8 | -CH₂-CH₂-CH₂-Si |

| ~ 22.5 | -CH₂-CH₂-Si |

| ~ 17.5 | -CH₂-SiCl₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3010 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Strong | Aliphatic C-H Stretch |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |

| ~ 800 | Strong | Si-Cl Stretch |

| ~ 550 | Strong | Si-Cl Stretch |

Applications in Research and Drug Development

The dual functionality of Trichloro(6-phenylhexyl)silane makes it a versatile tool, particularly for creating functionalized surfaces and materials.

Surface Modification and Functionalization

The trichlorosilyl group can react with hydroxyl groups on various substrates like silica, glass, and metal oxides to form stable siloxane bonds. This allows for the covalent attachment of the phenylhexyl moiety to the surface, creating a hydrophobic and organophilic coating. This is particularly useful in:

-

Chromatography: Creating stationary phases for reversed-phase chromatography.

-

Microelectronics: Modifying the surface properties of silicon wafers.

-

Biomaterials: Creating biocompatible and functionalized surfaces for cell culture and biosensors.

Caption: Workflow for surface functionalization.

Potential in Drug Development

While direct applications of Trichloro(6-phenylhexyl)silane in drug formulations are not established, its utility lies in its potential as a precursor for more complex molecules and functionalized materials:

-

Drug Delivery Systems: The phenylhexyl group can be further functionalized (e.g., through aromatic substitution) to attach drug molecules, targeting ligands, or imaging agents. The resulting molecule can then be used to coat nanoparticles (e.g., silica or gold nanoparticles) via the trichlorosilyl group, creating a targeted drug delivery vehicle.[3]

-

Bioconjugation: After hydrolysis and immobilization on a solid support, the phenyl group can serve as an anchor for further chemical modifications, enabling the attachment of biomolecules like proteins or DNA.

-

Pharmaceutical Intermediates: The phenylhexyl scaffold can be a starting point for the synthesis of more complex organic molecules with potential therapeutic applications.

Safety and Disposal

Trichloro(6-phenylhexyl)silane is a corrosive compound that reacts with water to produce hydrochloric acid.[1] It should be handled with appropriate personal protective equipment in a chemical fume hood.[2] Storage should be in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

For disposal, small quantities can be neutralized by slow, controlled hydrolysis.[2] This involves diluting the silane in an inert solvent (e.g., diethyl ether or hexane) and slowly adding it to a stirred solution of a weak base, such as sodium bicarbonate, in a suitable solvent mixture (e.g., isopropanol/water). The resulting siloxane polymers and neutralized aqueous layer can then be disposed of according to local regulations.

Conclusion

Trichloro(6-phenylhexyl)silane is a valuable and versatile chemical with significant potential in materials science and as a foundational component for developing advanced systems in drug delivery and diagnostics. Its dual reactivity allows for the creation of robustly functionalized surfaces and provides a scaffold for further chemical elaboration. A thorough understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential in research and development.

References

- Kritskaya, T. V., et al. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution.

- BenchChem. (2025).

- MDPI. (n.d.).

- Nagashima, H., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed, 12(1), 3245.

- MDPI. (n.d.).

- ResearchGate. (2022). Hydrosilylation of alkenes with tertiary silanes under mild conditions by Pt(II)-vinyl complex supported on modified rice straw biochar.

- PubChem. (n.d.). Trichloro(6-phenylhexyl)silane.

- ResearchGate. (2015).

- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.

- ResearchGate. (n.d.). Structure of trichloro(6‐phenylhexyl)silane.

- Google Patents. (n.d.).

- National Center for Biotechnology Information. (n.d.). Single Photocatalytic Hydrosilylation of Alkenes for the Synthesis of Bis(silyl) and Silaboryl Alkanes.

- ResearchGate. (n.d.). Selective hydrosilylation of allyl chloride with trichlorosilane.

- GW United Silicones. (n.d.). Silane Coupling Agent.

- National Center for Biotechnology Information. (n.d.). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media.

- Sigma-Aldrich. (n.d.). TRICHOLORO PHENYL SILANE MSDS.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- American Chemical Society. (2021). Rare-Earth-Catalyzed Selective 1,4-Hydrosilylation of Branched 1,3-Enynes Giving Tetrasubstituted Silylallenes.

- Division of Occupational Health and Safety. (n.d.). Chemical Safety Guide, 5th Ed.

- MDPI. (n.d.). Applications of Functionalized Graphene Oxide in Drug Delivery and Biomedical Imaging.

- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- University of California, Santa Cruz. (n.d.).

- ECOPOWER. (2022).

- ResearchGate. (n.d.).

- Silico. (n.d.). Silane Coupling Agents | High-Performance Surface Modifiers.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- Chemistry For Everyone. (2023). What Are Silane Coupling Agents And How Do They Work?

- The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

- ResearchGate. (n.d.).

Sources

Synthesis of (6-Phenylhexyl)trichlorosilane: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining (6-Phenylhexyl)trichlorosilane, a key intermediate in the formation of self-assembled monolayers (SAMs) and other silicon-based materials. This document is intended for researchers, scientists, and professionals in drug development and materials science. It will delve into the two predominant synthetic strategies: the hydrosilylation of 6-phenyl-1-hexene and the Grignard reaction of a 6-phenylhexyl magnesium halide with a silicon-based electrophile. The guide will offer detailed, step-by-step methodologies, discuss the underlying chemical principles, and provide critical insights into experimental design and execution for achieving high-purity (6-Phenylhexyl)trichlorosilane.

Introduction: The Significance of (6-Phenylhexyl)trichlorosilane

(6-Phenylhexyl)trichlorosilane is a bifunctional organosilane molecule of significant interest in surface chemistry and materials science. Its unique structure, featuring a terminal phenyl group and a reactive trichlorosilyl headgroup, allows for the formation of well-ordered and robust self-assembled monolayers on hydroxylated surfaces such as silicon wafers, glass, and other metal oxides. These SAMs can be used to tailor surface properties, including hydrophobicity, biocompatibility, and chemical reactivity, making them valuable in a wide range of applications from microelectronics to biomedical devices. The phenyl group, in particular, offers a platform for further chemical modification, enabling the attachment of a diverse array of functional molecules.

This guide will explore the two most viable synthetic routes to this important molecule, providing the necessary detail for their successful implementation in a laboratory setting.

Pathway 1: Hydrosilylation of 6-Phenyl-1-hexene

Hydrosilylation is a powerful and atom-economical reaction for the formation of silicon-carbon bonds. It involves the addition of a silicon-hydride bond across a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex. For the synthesis of (6-Phenylhexyl)trichlorosilane, the anti-Markovnikov addition of trichlorosilane (HSiCl₃) to 6-phenyl-1-hexene is the desired transformation.

Underlying Principles and Mechanistic Insights

The hydrosilylation of a terminal alkene like 6-phenyl-1-hexene with trichlorosilane can, in principle, yield two regioisomers: the linear anti-Markovnikov product, (6-Phenylhexyl)trichlorosilane, and the branched Markovnikov product. The choice of catalyst is paramount in controlling the regioselectivity of this reaction. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are widely used for their high activity. These catalysts generally favor the formation of the thermodynamically more stable anti-Markovnikov product, where the silicon atom adds to the terminal carbon of the alkene.

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene, migratory insertion of the alkene into the Pt-H or Pt-Si bond, and finally, reductive elimination of the product.

Synthesis of the Starting Material: 6-Phenyl-1-hexene

A crucial prerequisite for the hydrosilylation pathway is the availability of high-purity 6-phenyl-1-hexene. A common and efficient method for its preparation is the dehydration of 6-phenyl-1-hexanol.

6-Phenyl-1-hexanol can be synthesized via the hydrogenation of 6-phenylhex-5-yn-1-ol.

-

Reaction Scheme:

-

6-phenylhex-5-yn-1-ol + 2 H₂ --(Pd/C)--> 6-phenyl-1-hexanol

-

-

Experimental Protocol:

-

Dissolve 6-phenylhex-5-yn-1-ol in ethanol.

-

Add a catalytic amount of palladium on activated charcoal (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., 40 psi) in a suitable hydrogenation apparatus.

-

Shake the reaction mixture for approximately 2 hours or until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent in vacuo to yield 6-phenyl-1-hexanol. A 70% yield has been reported for this transformation.[1]

-

The dehydration of 6-phenyl-1-hexanol can be achieved using a variety of dehydrating agents, such as sulfuric acid or phosphoric acid, or by passing the alcohol vapor over a heated catalyst like alumina.

-

Reaction Scheme:

-

6-phenyl-1-hexanol --(H₂SO₄, heat)--> 6-phenyl-1-hexene + H₂O

-

-

Illustrative Experimental Protocol (Adapted from similar alcohol dehydrations):

-

In a round-bottom flask equipped with a distillation apparatus, place 6-phenyl-1-hexanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture gently. The 6-phenyl-1-hexene product will distill as it is formed.

-

Collect the distillate, which will contain the alkene and water.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purify the 6-phenyl-1-hexene by fractional distillation.

-

Hydrosilylation of 6-Phenyl-1-hexene with Trichlorosilane

With the starting alkene in hand, the hydrosilylation reaction can be performed. The use of a platinum catalyst, such as Speier's catalyst, is a well-established method.

-

Reaction Scheme:

-

6-phenyl-1-hexene + HSiCl₃ --(H₂PtCl₆)--> (6-Phenylhexyl)trichlorosilane

-

-

Experimental Protocol:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Charging: Charge the flask with 6-phenyl-1-hexene and a catalytic amount of Speier's catalyst solution (e.g., a solution of H₂PtCl₆ in isopropanol).

-

Addition of Trichlorosilane: Add trichlorosilane dropwise to the stirred reaction mixture via the dropping funnel at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product can be purified by fractional distillation under reduced pressure to yield pure (6-Phenylhexyl)trichlorosilane.

-

Data Presentation: Hydrosilylation

| Parameter | Recommended Condition | Rationale/Notes |

| Catalyst | Speier's Catalyst (H₂PtCl₆) or Karstedt's Catalyst | Proven efficacy for anti-Markovnikov hydrosilylation of terminal alkenes. |

| Solvent | Typically neat, or a high-boiling inert solvent like toluene | Neat reactions are often efficient. Toluene can be used for better temperature control. |

| Temperature | Room temperature to reflux | The reaction is often initiated at room temperature and may require heating for completion. |

| Reaction Time | 2-24 hours | Dependent on catalyst loading and temperature. Monitor by GC or NMR. |

| Purification | Fractional distillation under vacuum | Removes unreacted starting materials and any high-boiling side products. |

Visualization: Hydrosilylation Pathway

Caption: Synthesis of (6-Phenylhexyl)trichlorosilane via the Grignard reaction.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product, (6-Phenylhexyl)trichlorosilane, must be purified to a high degree, especially for applications in self-assembled monolayers where impurities can disrupt the formation of a well-ordered film.

Purification

Fractional distillation under reduced pressure is the most effective method for purifying (6-Phenylhexyl)trichlorosilane. [2][3]This technique separates the desired product from lower-boiling starting materials and higher-boiling side products. It is crucial to perform the distillation under an inert atmosphere to prevent hydrolysis of the trichlorosilyl group.

Characterization

The identity and purity of the synthesized (6-Phenylhexyl)trichlorosilane can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the phenyl and hexyl groups and the correct connectivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and purity of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic vibrational bands for the Si-Cl bonds, as well as the C-H and C=C bonds of the aromatic and aliphatic moieties.

Safety Considerations

-

Trichlorosilane and Silicon Tetrachloride: Both are highly corrosive and moisture-sensitive. They react violently with water to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Grignard Reagents: Are highly reactive and flammable. They should be handled under an inert atmosphere and away from sources of ignition.

-

Solvents: Diethyl ether and THF are highly flammable.

Conclusion

This guide has detailed two robust and reliable synthetic pathways for the preparation of (6-Phenylhexyl)trichlorosilane. The hydrosilylation of 6-phenyl-1-hexene offers an atom-economical route with good control over regioselectivity, provided a suitable catalyst is employed. The Grignard reaction provides a classic and effective alternative, with the key to success lying in the careful control of stoichiometry and anhydrous conditions. The choice of pathway will ultimately depend on the availability of starting materials, the scale of the synthesis, and the specific equipment and expertise available in the laboratory. With careful execution of the protocols outlined herein, researchers can confidently synthesize high-purity (6-Phenylhexyl)trichlorosilane for their advanced materials and surface science applications.

References

-

Nakajima, Y., & Shimada, S. (2015). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. RSC Advances, 5(25), 19354-19366. [Link]

-

Tillman, N., Ulman, A., Schildkraut, J. S., & Penner, T. L. (1988). Incorporation of phenoxy groups in self-assembled monolayers of trichlorosilane derivatives. Effects on film thickness, wettability, and molecular orientation. Journal of the American Chemical Society, 110(18), 6136–6144. [Link]

-

Gelest, Inc. Grignard Reagents and Silanes. [Link]

-

PrepChem.com. Synthesis of 6-phenylhexanol. [Link]

-

University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]

-

Kedrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link] (Note: A representative URL is provided as the original may not be static).

- Chirico, G., & Lang, J. C. (2012). Process for purifying chlorosilanes by distillation. U.S.

Sources

The Core Mechanism of Arylalkyltrichlorosilane Reactivity: A Guide to Controlled Hydrolysis and Condensation

An In-depth Technical Guide for Researchers

Abstract

Arylalkyltrichlorosilanes are pivotal precursors in the synthesis of advanced polysiloxane materials, finding applications from high-performance coatings to biocompatible materials. Their utility is fundamentally governed by the hydrolysis of the reactive silicon-chloride bonds to form silanols, followed by the condensation of these intermediates into a stable siloxane polymer network. Mastering these sequential reactions is critical for controlling the final material's properties. This guide provides an in-depth exploration of the underlying mechanisms, offers field-proven insights into managing the reaction kinetics, and presents detailed protocols for synthesis and characterization, designed for researchers and drug development professionals aiming to leverage these versatile compounds.

Introduction: The Significance of Arylalkyltrichlorosilanes

Arylalkyltrichlorosilanes (R-SiCl₃) are bifunctional molecules where 'R' represents an organic group containing both aromatic (aryl) and aliphatic (alkyl) components. This organic moiety imparts specific functionalities (e.g., hydrophobicity, refractive index, UV stability), while the trichlorosilyl group provides the reactive site for polymerization. The transformation of these monomers into polysiloxanes proceeds via two fundamental, often concurrent, reaction steps: hydrolysis and condensation.

Unlike their alkoxysilane counterparts, chlorosilanes exhibit extremely high reactivity towards water.[1] This reaction is often vigorous and produces hydrochloric acid (HCl) as a byproduct, which in turn acts as a catalyst, further accelerating the process.[1][2] Understanding and controlling this autocatalytic system is the primary challenge and the key to synthesizing structurally precise and reliable materials. This guide will deconstruct the causality behind the experimental choices necessary to navigate this complex reaction landscape.

The Reaction Cascade: From Monomer to Polymer

The conversion of an arylalkyltrichlorosilane into a polysiloxane network is not a single event but a cascade of reactions. The process begins with the introduction of water, initiating hydrolysis, and is immediately followed by condensation as reactive silanol intermediates are formed.

Step 1: The Hydrolysis Mechanism

Hydrolysis is the cleavage of the silicon-chloride (Si-Cl) bonds by water to form silicon-hydroxyl (Si-OH) groups, known as silanols, and HCl.[3] For a trichlorosilane, this occurs in a stepwise fashion:

-

R-SiCl₃ + H₂O → R-Si(OH)Cl₂ + HCl

-

R-Si(OH)Cl₂ + H₂O → R-Si(OH)₂Cl + HCl

-

R-Si(OH)₂Cl + H₂O → R-Si(OH)₃ + HCl

The high reactivity of the Si-Cl bond means this process is typically very fast, even explosive if not controlled.[4] The liberated HCl significantly lowers the pH of the reaction medium, creating a strongly acidic environment that catalyzes further hydrolysis.[5][6] This is a key distinction from alkoxysilanes, where the alcohol byproduct does not propagate the reaction in the same way.[5]

Step 2: The Condensation Mechanism

As soon as silanol groups are formed, they begin to react with each other (or with remaining Si-Cl groups) in a condensation reaction to form thermodynamically stable siloxane (Si-O-Si) bonds. This process is the foundation of polymer chain growth and cross-linking.

The primary condensation pathways are:

-

Silanol-Silanol Condensation: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

-

Silanol-Chlorosilane Condensation: R-Si(OH)₃ + R-SiCl₃ → (HO)₂Si(R)-O-Si(R)Cl₂ + HCl

This process continues, building oligomers and eventually a highly cross-linked polymer network. The trifunctional nature of the trichlorosilane monomer allows for the formation of complex three-dimensional structures, as opposed to the linear chains formed from difunctional dichlorosilanes.[1]

Causality Behind Experimental Choices: Controlling the Reaction

The final structure and properties of the polysiloxane are dictated by the competition and relative rates of the hydrolysis and condensation reactions.[7] A scientist's primary goal is to modulate these rates through careful control of reaction parameters.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Causality & Rationale |

| pH | Fastest at low (<4) and high (>10) pH; slowest around pH 7.[6][8] | Fastest at low (<4) and high (>10) pH; slowest around pH 4.[7] | The HCl byproduct naturally drives the pH low, maximizing both rates. For controlled synthesis, a base or buffer may be needed to moderate the reaction. Slower condensation allows for more uniform silanol formation before extensive polymerization.[3] |

| Water Concentration | Increases with higher water concentration.[8] | Increases as silanol concentration rises (a product of hydrolysis). | Stoichiometric control is crucial. Adding water slowly or using a water-miscible co-solvent allows for better heat management and prevents localized, uncontrolled polymerization.[2] |

| Temperature | Increases with temperature.[8] | Increases with temperature. | The reaction is highly exothermic. Running the reaction at low temperatures (e.g., 0 °C) is a standard method to slow the kinetics and dissipate heat safely. |

| Solvent | Rate is influenced by silane solubility and water miscibility.[8] | Rate is influenced by the solubility of growing oligomers. | An inert, water-immiscible solvent (e.g., diethyl ether, toluene) is often used to create a two-phase system. This limits the interfacial area for reaction, providing excellent rate control.[2] |

| Steric Hindrance (R-group) | Slower for bulky arylalkyl groups. | Slower for bulky arylalkyl groups. | A larger organic group can physically block water molecules and other silanols from easily accessing the silicon center, thus slowing both reactions. |

Visualizing the Reaction Pathway

The following diagram illustrates the progression from monomer to a cross-linked network.

Caption: Reaction pathway from monomer to polymer.

Experimental Protocol: Controlled Synthesis of a Polysiloxane

This protocol describes a generalized, controlled hydrolysis of an arylalkyltrichlorosilane (e.g., Phenyltrichlorosilane) in a two-phase system. This method is designed to manage the exothermic nature and high reactivity of the starting material.

Safety Notice: Arylalkyltrichlorosilanes are corrosive and react violently with moisture.[4] Hydrogen chloride gas is released during the reaction.[2] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (safety glasses, lab coat, acid-resistant gloves).

Materials:

-

Arylalkyltrichlorosilane (e.g., Phenyltrichlorosilane)

-

Diethyl ether (anhydrous)

-

Deionized water

-

Sodium bicarbonate (10% aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer

Procedure:

-

Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Ensure all glassware is thoroughly dried. Place the flask in an ice bath on a magnetic stir plate.

-

Reagent Preparation: In the flask, prepare a solution of the arylalkyltrichlorosilane (1 equivalent) in anhydrous diethyl ether (e.g., 5-10 mL of ether per 1 g of silane).

-

Controlled Hydrolysis: Fill the addition funnel with deionized water (at least 3 equivalents). With vigorous stirring, add the water dropwise to the silane solution over 30-60 minutes.[2] The slow addition and cooling are critical to control the vigorous reaction and HCl evolution. The ether may gently reflux.[2]

-

Reaction Completion: After the water addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction proceeds to completion.

-

Neutralization: Carefully transfer the reaction mixture to a separatory funnel. Slowly add a 10% sodium bicarbonate solution in portions to neutralize the HCl byproduct. Vent the funnel frequently to release the CO₂ gas that evolves. Continue adding until effervescence ceases.

-

Workup: Separate the organic (ether) layer. Wash the organic layer twice with deionized water and once with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (diethyl ether) using a rotary evaporator. The resulting product is the polysiloxane, which may range from a viscous oil to a solid resin depending on the specific silane and reaction conditions.

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow.

A Self-Validating System: Product Characterization

Confirming the successful synthesis and understanding the structure of the resulting polysiloxane is essential. A multi-technique approach provides a self-validating system to ensure the desired product has been formed.

| Technique | Information Provided | Expected Result for Successful Reaction |

| FTIR Spectroscopy | Monitors functional group transformation.[9] | Disappearance of Si-Cl stretch. Appearance of a broad Si-O-Si stretch (~1000-1100 cm⁻¹) and a broad O-H stretch (~3200-3600 cm⁻¹) from residual silanols. |

| NMR Spectroscopy (¹H, ¹³C, ²⁹Si) | Provides detailed structural information about the organic (R) group and the silicon environment.[10] | ¹H and ¹³C NMR confirm the integrity of the arylalkyl group. ²⁹Si NMR shows shifts corresponding to T-type silicon atoms (R-Si(O-)₃) in different condensation states, confirming polymer formation. |

| Gel Permeation Chromatography (GPC) | Determines molecular weight distribution (MWD) of the polymer.[11] | Provides average molecular weight (Mn, Mw) and polydispersity index (PDI), indicating the size and distribution of the polymer chains. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies volatile, low-molecular-weight species.[12] | Can be used to confirm the absence of unreacted monomer or identify small cyclic siloxane byproducts. |

Conclusion

The hydrolysis and condensation of arylalkyltrichlorosilanes are powerful yet challenging reactions that form the basis for a vast array of silicone-based materials. The high reactivity and autocatalytic nature of the system demand a thorough understanding of the underlying kinetics and the causality behind each experimental parameter. By carefully controlling factors such as temperature, solvent, and the rate of water addition, researchers can steer the reaction from a violent, uncontrolled process to a precise method for synthesizing advanced materials. The protocols and characterization techniques outlined in this guide provide a robust framework for achieving this control, enabling the development of novel polysiloxanes with tailored properties for scientific and pharmaceutical applications.

References

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from Gelest. [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Kritskaya, T. V., et al. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1.

- Brochier Salon, M.-C., & Belgacem, M. N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.

- Kritskaya, T. V., et al. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution.

-

Wikipedia. (n.d.). Trichlorosilane. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Experiment 2: Preparation of Silicone. Retrieved from [Link]

- Igartua, A., et al. (2012). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel.

-

ResearchGate. (n.d.). Typical polysiloxane synthesis. Retrieved from [Link]

- Bhattacharjee, M., et al. (2020). Formation of Cationic Silanols via Hydrolysis of Carbodiphosphorane-Stabilized Trichlorosilane. Inorganic Chemistry, 59(3), 1999-2006.

- Olah, G. A., & Farooq, O. (1988). Kinetics of Hydrolysis Reactions of Phenyltrichlorosilane. Industrial & Engineering Chemistry Research, 27(5), 849-854.

-

CES-Silicones Europe. (n.d.). New Analytical Methods Quantify Siloxanes in Silicone Products. Retrieved from [Link]

-

Air Toxics Ltd. (n.d.). A Summary of Available Analytical Methods for the Determination of Siloxanes in Biogas. Retrieved from [Link]

-

Co-Formula. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Retrieved from [Link]

- Bhattacharjee, M., et al. (2020). Formation of Cationic Silanols via Hydrolysis of Carbodiphosphorane-Stabilized Trichlorosilane. PubMed.

- Sirtl, E., & Hunt, L. P. (1974). Kinetics of the reduction of silicon tetrachloride and trichlorosilane by hydrogen. Journal of The Electrochemical Society, 121(7), 919-925.

- Li, Y., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Polymers, 11(1), 166.

- Abdelmouleh, M., et al. (2004). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Journal of Adhesion Science and Technology, 18(11), 1211-1226.

-

University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]

- Lee, J.-C., et al. (2000). Polysiloxanes containing alkyl side groups: Synthesis and mesomorphic behavior. Macromolecular Chemistry and Physics, 201(1), 58-64.

- Sari, Y. W., et al. (2019). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. AIP Conference Proceedings.

- Schmidt, H. (n.d.). Principles of Hydrolysis and Condensation Reaction of Alkoxysilanes. Saarland University.

- Lickiss, P. D. (1995). Hydrolysis of Silicone Polymers in Aqueous Systems. Library and Archives Canada.

-

ACE Laboratories. (2023). Benefits of Siloxane Testing and Analysis. Retrieved from [Link]

- Kipping, F. S. (1904). Organic derivatives of silicon. Preparation of compounds containing the group C6H5.SiO. Proceedings of the Royal Society of London, 73, 497-505.

- Ishida, H. (1987). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions.

-

University of Wuppertal. (n.d.). Experiments - Rate of hydrolysis of chloromethylsilanes. Retrieved from [Link]

- Cypryk, M., & Sigwalt, P. (2005). Synthesis of Linear Polysiloxanes. Comprehensive Organometallic Chemistry III, 4, 385-424.

- Decker, C., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Journal of Adhesion Science and Technology, 17(8), 1085-1105.

- Wang, D., et al. (2023). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers in Environmental Science, 11.

Sources

- 1. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 5. gelest.com [gelest.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. researchgate.net [researchgate.net]

- 8. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ace-laboratories.com [ace-laboratories.com]

A Guide to Self-Assembled Monolayers of Phenyl-Terminated Silanes: Formation, Characterization, and Advanced Applications

This technical guide provides an in-depth exploration of self-assembled monolayers (SAMs) derived from phenyl-terminated silanes. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles and practical considerations for forming high-quality, functionalized surfaces. We will delve into the nuances of experimental design, the rationale behind specific procedural steps, and the unique properties imparted by the terminal phenyl group, which make these SAMs invaluable in a range of advanced applications.

Introduction: The Significance of Aromatic Self-Assembled Monolayers

Self-assembled monolayers represent a cornerstone of modern surface science, enabling the precise modification of material properties at the molecular level.[1] Among the various classes of SAM-forming molecules, organosilanes are particularly versatile due to their ability to form robust, covalent bonds with hydroxylated surfaces such as silicon wafers, glass, and certain metal oxides.[2] While alkyl-terminated silanes have been extensively studied, phenyl-terminated silanes offer a unique set of properties stemming from their aromatic end-groups. These properties include distinct hydrophobicity, thermal and chemical stability, and the potential for π-π stacking interactions, which can influence molecular packing and surface electronic properties.[3][4][5][6] This guide will provide a comprehensive overview of the formation, characterization, and application of these sophisticated surface coatings.

The Chemistry of Phenyl-Terminated Silane SAM Formation

The formation of a silane SAM is a multi-step process that relies on the controlled hydrolysis and condensation of silane molecules on a hydroxylated substrate. The general structure of a phenyl-terminated silane is a silicon head group with one or more hydrolyzable groups (e.g., chloro- or alkoxy- groups), an optional alkyl or other spacer chain, and a terminal phenyl group.

The mechanism can be broadly understood in three stages:

-

Hydrolysis: In the presence of trace amounts of water, the hydrolyzable groups on the silane precursor react to form silanol intermediates (Si-OH). This can occur both in the deposition solution and at the substrate surface.

-

Adsorption: The generated silanols physisorb onto the hydroxylated surface of the substrate through hydrogen bonding with surface hydroxyl groups (-OH).

-

Condensation: Covalent siloxane bonds (Si-O-Si) are formed between the silanol groups of adjacent molecules and between the silanols and the substrate's hydroxyl groups, with the elimination of water. This process anchors the monolayer to the surface and creates a cross-linked network within the monolayer, contributing to its stability.[7]

The quality of the resulting SAM is highly dependent on reaction conditions. The presence of excess water can lead to uncontrolled polymerization in solution, resulting in the deposition of aggregates rather than a uniform monolayer.[8] Conversely, insufficient water can lead to incomplete surface coverage. Therefore, the use of anhydrous solvents and controlled environments is crucial for achieving highly ordered, defect-free monolayers.[8]

Experimental Protocols for High-Quality SAM Deposition

The successful formation of a phenyl-terminated silane SAM is contingent on meticulous attention to experimental detail. The following protocols for solution-phase and vapor-phase deposition are provided as a guide, with the understanding that optimization for specific substrates and silanes may be necessary.

Substrate Preparation: The Foundation for a Perfect Monolayer

A pristine, uniformly hydroxylated surface is a prerequisite for the formation of a high-quality SAM. A common and effective cleaning and hydroxylation procedure for silicon or glass substrates is the "Piranha" or "RCA" clean.

Piranha Clean Protocol (Use with extreme caution in a certified fume hood with appropriate personal protective equipment):

-

Immerse the substrates in a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). The solution is highly exothermic and corrosive.

-

Heat the solution to 80-120 °C for 30-60 minutes.

-

Allow the solution to cool before carefully removing the substrates.

-

Rinse the substrates copiously with deionized (DI) water.

-

Dry the substrates under a stream of high-purity nitrogen or in a vacuum oven. The cleaned surface should be hydrophilic, with a water contact angle close to 0°.

RCA Clean Protocol:

-

Immerse substrates in a 1:1:5 solution of ammonium hydroxide (NH₄OH), 30% hydrogen peroxide (H₂O₂), and DI water at 80 °C for 15 minutes to remove organic contaminants.[9]

-

Rinse thoroughly with DI water.

-

Immerse substrates in a 1:1:5 solution of hydrochloric acid (HCl), 30% hydrogen peroxide (H₂O₂), and DI water at 80 °C for 15 minutes to remove metallic contaminants.[9]

-

Rinse copiously with DI water and dry under a stream of nitrogen.

Solution-Phase Deposition

Solution-phase deposition is a widely used method due to its simplicity. The following is a general protocol for the deposition of a phenyl-terminated silane from an anhydrous solvent.

Protocol:

-

Prepare a dilute solution (typically 1-5 mM) of the phenyl-terminated silane (e.g., phenyltrichlorosilane) in an anhydrous solvent such as toluene or hexane inside a glovebox or under an inert atmosphere.[8]

-

Immediately immerse the freshly cleaned and dried substrates into the silane solution.

-

Allow the deposition to proceed for a set time, typically ranging from 30 minutes to several hours. The optimal time will depend on the specific silane and desired monolayer density.

-

Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.

-

(Optional but recommended) Sonicate the substrates in a fresh portion of the solvent for a few minutes to further remove any aggregates.

-

Dry the coated substrates under a stream of high-purity nitrogen.

-

(Optional) Anneal the samples in an oven or on a hotplate (e.g., at 120 °C for 1 hour) to promote further cross-linking and improve the stability of the monolayer.

Vapor-Phase Deposition

Vapor-phase deposition can offer greater control over monolayer formation and is often preferred for producing highly uniform and reproducible films.[10]

Protocol:

-

Place the freshly cleaned and dried substrates in a vacuum deposition chamber.

-

Place a small vial containing the liquid phenyl-terminated silane precursor into the chamber, ensuring it will not directly contact the substrates.

-

Evacuate the chamber to a low base pressure (e.g., <10⁻³ Torr) to remove atmospheric water and other contaminants.

-

Introduce the silane vapor into the chamber by opening a valve to the precursor vial. The deposition can be carried out at room temperature or with gentle heating of the precursor to increase its vapor pressure.

-

Allow the deposition to proceed for a specific duration, which can range from minutes to hours.

-

Purge the chamber with an inert gas (e.g., nitrogen or argon) and bring it back to atmospheric pressure.

-

Remove the coated substrates. A post-deposition rinse with an anhydrous solvent and an annealing step, as described for solution-phase deposition, can also be beneficial.

Experimental Workflow for SAM Formation

Caption: A generalized workflow for the preparation and characterization of phenyl-terminated silane SAMs.

Characterization of Phenyl-Terminated Silane SAMs

A multi-technique approach is essential for a comprehensive characterization of SAMs. Each technique provides complementary information about the quality, structure, and chemical composition of the monolayer.

| Technique | Information Obtained | Typical Values for Phenyl-Terminated SAMs |

| Contact Angle Goniometry | Surface hydrophobicity and cleanliness | Advancing water contact angles typically range from 70° to 90°, depending on the specific silane and packing density.[11] |

| Ellipsometry | Monolayer thickness | Thickness is dependent on the length of the silane molecule. For short phenyl-terminated silanes, it is in the range of 0.5-1.5 nm. |

| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and presence of aggregates | A high-quality SAM will exhibit a smooth, uniform surface with a root-mean-square (RMS) roughness comparable to the bare substrate (<0.5 nm).[10] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Presence of Si, C, and O. High-resolution C 1s spectra will show characteristic peaks for aromatic carbons. The Si 2p spectrum can confirm the formation of Si-O-Si bonds. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of chemical bonds | Characteristic peaks for aromatic C-H stretching (~3050 cm⁻¹) and aromatic C=C stretching (~1600 and 1490 cm⁻¹).[12] |

Expert Insight: When interpreting characterization data, it is crucial to compare the results from multiple techniques. For instance, a high contact angle might suggest good surface coverage, but AFM is necessary to confirm the absence of aggregates. Similarly, ellipsometry can provide an average thickness, but XPS is required to verify the chemical composition of the layer.

Unique Properties of Phenyl-Terminated SAMs

The terminal phenyl group imparts several key properties that distinguish these monolayers from their alkyl-terminated counterparts.

-

Hydrophobicity: Phenyl-terminated SAMs are hydrophobic, but generally less so than long-chain alkyl SAMs. The exposed aromatic rings provide a non-polar surface, but the polarizability of the π-electron system can lead to different interactions with polar liquids compared to saturated hydrocarbons.[2][13]

-

Thermal and Chemical Stability: The covalent siloxane bonds to the substrate and the cross-linking within the monolayer provide excellent thermal and chemical stability. The phenyl group itself is also highly stable.[5]

-

Electronic Properties: The aromatic nature of the phenyl group allows for the modification of the electronic properties of the surface, such as the work function. This is particularly important for applications in organic electronics.[1][14]

-

π-π Stacking: The phenyl rings of adjacent molecules in a densely packed SAM can interact through π-π stacking.[4][6] This attractive interaction can influence the orientation and packing of the molecules in the monolayer, potentially leading to a higher degree of order.

Mechanism of Phenyl-Terminated Silane SAM Formation

Caption: Key chemical steps in the formation of a phenyl-terminated silane SAM on a hydroxylated substrate.

Applications in Research and Development

The unique properties of phenyl-terminated silane SAMs make them enabling materials in a variety of high-technology applications.

-

Organic Electronics: Phenyl-terminated SAMs are widely used to modify the surface of gate dielectrics (e.g., SiO₂) in organic field-effect transistors (OFETs).[1][14] They can reduce charge trapping at the dielectric-semiconductor interface, leading to improved device performance. The ability to tune the surface energy also influences the morphology of the overlying organic semiconductor film, which is critical for efficient charge transport.[15]

-

Biosensors: These SAMs can serve as a stable and well-defined platform for the immobilization of biomolecules in biosensor applications.[1] The phenyl groups can be further functionalized, for example, by nitration and subsequent reduction to an amine, to provide anchor points for bioreceptors. Their resistance to non-specific protein adsorption can also be beneficial in certain sensor designs.

-

Surface Energy Tuning: The intermediate hydrophobicity of phenyl-terminated SAMs makes them useful for applications where precise control over surface energy is required, such as in microfluidics and for studying cell-surface interactions.

-

Interfacial Adhesion: In composites and coatings, phenyl-functionalized silanes can act as adhesion promoters between organic polymers and inorganic substrates.[16]

Conclusion

Self-assembled monolayers of phenyl-terminated silanes offer a powerful and versatile platform for the precise engineering of surface properties. Their unique combination of stability, well-defined structure, and tunable electronic and wetting characteristics makes them a subject of ongoing research and a key enabling technology in fields ranging from organic electronics to biotechnology. A thorough understanding of the principles of their formation and a multi-faceted approach to their characterization are essential for harnessing their full potential. By following the guidelines and protocols outlined in this technical guide, researchers can reliably produce high-quality phenyl-terminated SAMs for their specific applications.

References

-

Structure, Wettability, and Frictional Properties of Phenyl-Terminated Self-Assembled Monolayers on Gold. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]

-

FTIR spectrum of phenylacetylene capped SiNPs. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Silane self-assembled monolayers (SAMs). (2023). Reddit. Retrieved January 27, 2026, from [Link]

-

Water contact angles on different SAMs. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Progress in the Production of Phenyltrichlorosilane via Gas Phase Condensation Method. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Phenyl Sepharose High Performance in Hydrophobic Interaction Chromatography. (n.d.). Sunresin Lifesciences. Retrieved January 27, 2026, from [Link]

-

PHENYLDIMETHYLCHLOROSILANE. (n.d.). Gelest, Inc. Retrieved January 27, 2026, from [Link]

-

Materials Chemistry C - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. (2013). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. (2013). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Dynamics of Hydrophobic Core Phenylalanine Residues Probed by Solid-State Deuteron NMR. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Biofunctionalization of Multiplexed Silicon Photonic Biosensors. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Self-Assembled Monolayers of Aromatic Thiols Stabilized by Parallel-Displaced π−π Stacking Interactions. (2006). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Understanding Silane Functionalization. (n.d.). Surface Science and Technology. Retrieved January 27, 2026, from [Link]

-

Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces. (n.d.). Academia.edu. Retrieved January 27, 2026, from [Link]

-

XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Phenyl Membrane Adsorber for Bioprocessing. (2019). Sartorius. Retrieved January 27, 2026, from [Link]

-

Self-Assembly in Organic Thin Film Transistors for Flexible Electronic Devices. (n.d.). InTechOpen. Retrieved January 27, 2026, from [Link]

-

A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Suifonation of alkyl phenyl ether self-assembled monolayers. (2010). Bar-Ilan University. Retrieved January 27, 2026, from [Link]

-

FT-IR spectrum of silane terminated urethane. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Self-Assembly in Organic Thin Film Transistors for Flexible Electronic Devices. (n.d.). InTechOpen. Retrieved January 27, 2026, from [Link]

-

Optimization of hydrophobic interaction chromatography using a mathematical model of elution curves of a protein mixture. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. (n.d.). Aaltodoc. Retrieved January 27, 2026, from [Link]

-

p-AMINOPHENYLTRIMETHOXYSILANE, 90%. (2014). Gelest, Inc. Retrieved January 27, 2026, from [Link]

-

Phenyl Silanes. (n.d.). Changfu Chemical. Retrieved January 27, 2026, from [Link]

-

FT-IR spectrum of silane terminated urethane. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Interference fringe (IF) technique for droplet contact angle and thickness measurements. (n.d.). OSTI.GOV. Retrieved January 27, 2026, from [Link]

-

What are hydrophobic interaction resins? 2025 ultimate guide. (2023). Bestchrom. Retrieved January 27, 2026, from [Link]

-

Self-assembled monolayers of aromatic thiols stabilized by parallel-displaced pi-pi stacking interactions. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Peptide-based self-assembled monolayers (SAMs): what peptides can do for SAMs and vice versa. (2024). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Self-Assembled Monolayers of Aromatic Thiols Stabilized by Parallel-Displaced π-π Stacking Interactions. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

-

“Clickable” graphene nanoribbons for biosensor interfaces. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

The role of self-assembled monolayers in electronic devices. (2021). IRIS - UNIBS. Retrieved January 27, 2026, from [Link]

-

Triple shape-memory effect by silanized polyurethane/silane-functionalized graphene oxide nanocomposites bilayer. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

- 1. Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenyl Sepharose High Performance in Hydrophobic Interaction Chromatography [sunresinlifesciences.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phenyl Silane Compounds, Phenyl Benzene | Changfu Chemical [cfsilicones.com]

- 6. Self-assembled monolayers of aromatic thiols stabilized by parallel-displaced pi-pi stacking interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. lee.chem.uh.edu [lee.chem.uh.edu]

- 10. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. What are hydrophobic interaction resins? 2025 ultimate guide - Bestchrom [bestchrom.com]

- 14. nbinno.com [nbinno.com]

- 15. ossila.com [ossila.com]

- 16. CAS 70411-42-6: M-Aminophenyltrimethoxysilane | CymitQuimica [cymitquimica.com]

The Versatility of Trichloro(6-phenylhexyl)silane in Advanced Materials Science: A Technical Guide

This in-depth technical guide explores the core applications and uses of Trichloro(6-phenylhexyl)silane in materials science. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its utility in surface modification, chromatography, and nanotechnology. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present data to illustrate the material's performance and versatility.

Introduction to Trichloro(6-phenylhexyl)silane: A Molecule for Tailored Surfaces

Trichloro(6-phenylhexyl)silane, with the chemical formula C₁₂H₁₇Cl₃Si, is a versatile organosilane that plays a pivotal role in the surface engineering of materials.[1][2] Its unique molecular structure, featuring a reactive trichlorosilyl headgroup and a phenyl-terminated hexyl chain, allows for the formation of robust, covalently bound self-assembled monolayers (SAMs) on a variety of hydroxylated substrates. This dual functionality makes it an invaluable tool for precisely controlling the physicochemical properties of surfaces, including hydrophobicity, chemical resistance, and intermolecular interactions.

The trichlorosilyl group readily reacts with surface hydroxyl (-OH) groups present on materials like silica, glass, and metal oxides, forming stable siloxane (Si-O-Si) bonds. The hexyl chain provides a flexible spacer, while the terminal phenyl group introduces unique aromatic properties to the modified surface, enabling specific interactions with other molecules.

Table 1: Physicochemical Properties of Trichloro(6-phenylhexyl)silane

| Property | Value |

| CAS Number | 18035-33-1[1][2][3][4] |

| Molecular Formula | C₁₂H₁₇Cl₃Si[1][2] |

| Molecular Weight | 295.70 g/mol [1][2] |